![molecular formula C26H20Br2N4O6 B14245160 4,4'-Bipyridinium, 1,1'-bis[2-(4-nitrophenyl)-2-oxoethyl]-, dibromide CAS No. 213988-85-3](/img/structure/B14245160.png)
4,4'-Bipyridinium, 1,1'-bis[2-(4-nitrophenyl)-2-oxoethyl]-, dibromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-Bipyridinium, 1,1’-bis[2-(4-nitrophenyl)-2-oxoethyl]-, dibromide is a complex organic compound known for its unique structural and electrochemical properties. This compound belongs to the class of bipyridinium derivatives, which are widely studied for their applications in supramolecular chemistry, electrochromic devices, and molecular electronics .
Preparation Methods
The synthesis of 4,4’-Bipyridinium, 1,1’-bis[2-(4-nitrophenyl)-2-oxoethyl]-, dibromide typically involves the Zincke reaction. This reaction is a cyclocondensation process between rigid, electron-rich aromatic diamines and 1,1’-bis(2,4-dinitrophenyl)-4,4’-bipyridinium salts . The reaction conditions often include the use of polar organic solvents and controlled temperatures to ensure the formation of the desired oligomers. Industrial production methods may involve scaling up this reaction with optimized conditions to achieve higher yields and purity .
Chemical Reactions Analysis
4,4’-Bipyridinium, 1,1’-bis[2-(4-nitrophenyl)-2-oxoethyl]-, dibromide undergoes various types of chemical reactions, including:
Common reagents used in these reactions include reducing agents like sodium borohydride and oxidizing agents like potassium permanganate. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
4,4’-Bipyridinium, 1,1’-bis[2-(4-nitrophenyl)-2-oxoethyl]-, dibromide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4,4’-Bipyridinium, 1,1’-bis[2-(4-nitrophenyl)-2-oxoethyl]-, dibromide involves its ability to undergo reversible redox reactions. The compound can accept and donate electrons, which allows it to participate in various electron transfer processes. The molecular targets and pathways involved include interactions with electron-rich and electron-deficient species, leading to changes in its electronic and optical properties .
Comparison with Similar Compounds
4,4’-Bipyridinium, 1,1’-bis[2-(4-nitrophenyl)-2-oxoethyl]-, dibromide is unique due to its specific structural features and redox properties. Similar compounds include:
1,1’-Bis(2,4-dinitrophenyl)-4,4’-bipyridinium Dichloride: This compound has similar redox properties but different substituents, leading to variations in its electrochemical behavior.
1,1’-[Biphenyl-4,4’-diylbis(methylene)]bis(4,4’-bipyridinium) Dibromide: This compound has a biphenyl spacer, which affects its electronic communication between the bipyridinium units.
These comparisons highlight the uniqueness of 4,4’-Bipyridinium, 1,1’-bis[2-(4-nitrophenyl)-2-oxoethyl]-, dibromide in terms of its specific applications and properties.
Properties
CAS No. |
213988-85-3 |
|---|---|
Molecular Formula |
C26H20Br2N4O6 |
Molecular Weight |
644.3 g/mol |
IUPAC Name |
1-(4-nitrophenyl)-2-[4-[1-[2-(4-nitrophenyl)-2-oxoethyl]pyridin-1-ium-4-yl]pyridin-1-ium-1-yl]ethanone;dibromide |
InChI |
InChI=1S/C26H20N4O6.2BrH/c31-25(21-1-5-23(6-2-21)29(33)34)17-27-13-9-19(10-14-27)20-11-15-28(16-12-20)18-26(32)22-3-7-24(8-4-22)30(35)36;;/h1-16H,17-18H2;2*1H/q+2;;/p-2 |
InChI Key |
VAMXKNCVYMRFCR-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C[N+]2=CC=C(C=C2)C3=CC=[N+](C=C3)CC(=O)C4=CC=C(C=C4)[N+](=O)[O-])[N+](=O)[O-].[Br-].[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-({4-[(4-Chlorophenyl)methoxy]phenyl}methylidene)hydrazine-1-carboxamide](/img/structure/B14245081.png)

![1,2-Bis{[(hex-5-yn-1-yl)oxy]methyl}benzene](/img/structure/B14245088.png)
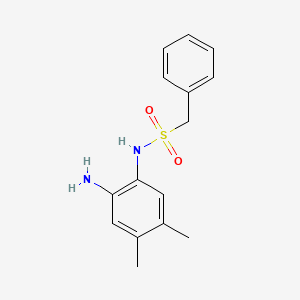
![1-[Difluoro(pentafluoroethoxy)methoxy]-1,2,2-trifluoroethene](/img/structure/B14245103.png)
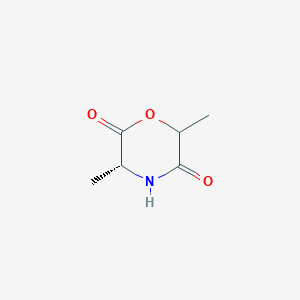
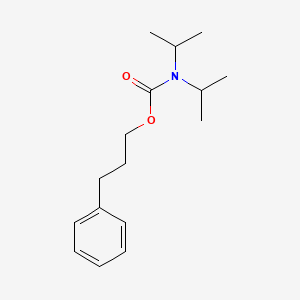
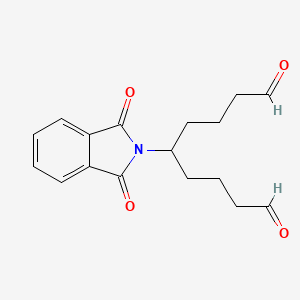
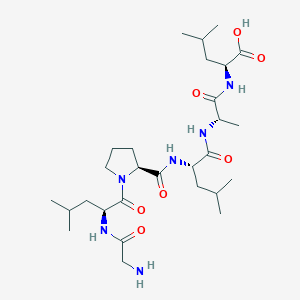
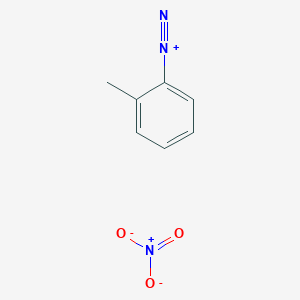


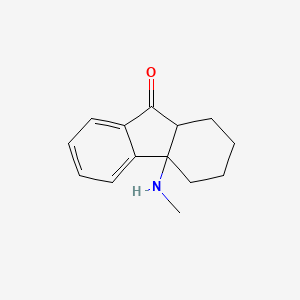
![S-[(Furan-2-yl)methyl] 3,7-dimethylocta-2,6-dienethioate](/img/structure/B14245143.png)
